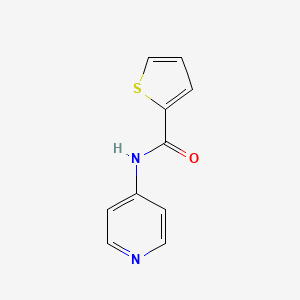

N-(pyridin-4-yl)thiophene-2-carboxamide

Description

N-(Pyridin-4-yl)thiophene-2-carboxamide (molecular formula: C₁₀H₈N₂OS) is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a pyridin-4-yl moiety. Its structural identity is confirmed by SMILES notation C1=CSC(=C1)C(=O)NC2=CC=NC=C2 and InChIKey RKADCAQUGVEIJY-UHFFFAOYSA-N . The planar thiophene and pyridine rings enable π-π stacking interactions, while the carboxamide bridge facilitates hydrogen bonding, making it a versatile scaffold for medicinal chemistry applications.

Properties

IUPAC Name |

N-pyridin-4-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKADCAQUGVEIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62289-82-1 | |

| Record name | N-(4-PYRIDINYL)-2-THIOPHENECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyridin-4-amine under appropriate conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of N-(pyridin-4-yl)thiophene-2-carboxamide exhibit activity against various bacterial strains, including extended-spectrum β-lactamase (ESBL) producing Escherichia coli. For instance, research demonstrated that synthesized analogues showed promising antibacterial efficacy through molecular docking studies, indicating their potential as therapeutic agents against resistant bacterial strains .

Anticancer Properties

this compound derivatives have also been evaluated for their anticancer activities. A study noted that certain thiophene-based compounds exhibited significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compounds were tested in combination with existing chemotherapeutics like sorafenib, enhancing the overall cytotoxicity and suggesting potential for combination therapies .

Cholinesterase Inhibition

Recent findings indicate that some derivatives of this compound demonstrate cholinesterase inhibition, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that these compounds can inhibit acetylcholinesterase activity, providing a basis for further exploration in neuropharmacology .

Material Science

Organic Electronics

this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of thiophene and pyridine moieties enhances charge transport properties, making it an attractive candidate for next-generation electronic devices.

Biological Studies

Biochemical Probes

The compound serves as a biochemical probe in various assays to study enzyme interactions and molecular pathways. Its ability to bind selectively to specific enzymes allows researchers to investigate the mechanisms underlying various biological processes, including metabolic pathways and signal transduction.

Case Studies

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Antiplasmodial Thienopyridine Carboxamides

Compounds such as KuSaSch100 and KuSaSch101 (4-arylthieno[2,3-b]pyridine-2-carboxamides) incorporate a cyclopenta-fused thienopyridine core with halogen-substituted aryl groups. These derivatives exhibit potent antiplasmodial activity (IC₅₀ values in nanomolar range) due to enhanced lipophilicity and steric bulk compared to the simpler N-(pyridin-4-yl)thiophene-2-carboxamide.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|

| This compound | C₁₀H₈N₂OS | 204.25 | None | Under investigation |

| KuSaSch100 | C₂₃H₁₉ClN₄OS | 466.94 | 4-Chlorophenyl, cyclopenta | Antiplasmodial (IC₅₀: 12 nM) |

| KuSaSch101 | C₂₃H₁₉FN₄OS | 450.48 | 4-Fluorophenyl, cyclopenta | Antiplasmodial (IC₅₀: 18 nM) |

Antibacterial N-(4-Methylpyridin-2-yl) Analogues

N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide derivatives (e.g., 4a–h ) feature a methyl group at the pyridine’s 4-position. This substitution increases steric hindrance and electron density, enhancing antibacterial efficacy against Gram-positive pathogens (MIC: 2–8 µg/mL). The methyl group may improve membrane permeability compared to the unsubstituted parent compound .

Anticancer Thiophene Carboxamide Derivatives

- SAG Derivatives: Benzo[b]thiophene-2-carboxamides like SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) act as Smoothened receptor agonists. Chloro and fluoro substituents optimize binding to hedgehog pathway targets, showing nanomolar potency in GLI activation assays .

- CA-4 Biomimetics : Derivatives such as 2b (5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide) mimic combretastatin A-4 (CA-4), inhibiting tubulin polymerization (IC₅₀: 0.8 µM). The trimethoxyphenyl group is critical for mimicking CA-4’s binding mode .

| Compound | Key Substituents | Target/Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| SAG | Chloro, pyridinylbenzyl | Smoothened receptor agonist | 3 nM (GLI activation) |

| 2b | 3,4,5-Trimethoxyphenyl | Tubulin polymerization inhibitor | 0.8 µM |

Apoptotic Quinazolinone-Thiophene Hybrids

7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) demonstrates apoptotic activity against cancer cells (IC₅₀: 4–8 µM).

Structure-Activity Relationships (SAR)

- Pyridine Position : 4-Pyridinyl (parent) vs. 2-pyridinyl () alters hydrogen-bonding networks and target selectivity.

- Substituents : Electron-withdrawing groups (e.g., -F, -Cl) enhance target binding via dipole interactions, while bulky groups (e.g., tert-butyl) may improve pharmacokinetics but reduce solubility.

Biological Activity

N-(pyridin-4-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

This compound features a pyridine ring attached to a thiophene ring through a carboxamide group. This unique structure contributes to its interactions with various biological targets. The molecular formula is C10H8N2OS, and the compound exhibits properties typical of heterocyclic aromatic compounds, making it a candidate for further pharmacological exploration.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria, including Escherichia coli and Klebsiella spp. A study highlighted its effectiveness against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli strains, showcasing its potential as an antibacterial agent in treating resistant infections .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli (ESBL+) | 16 µg/mL | Inhibition of cell wall synthesis |

| Klebsiella pneumoniae | 32 µg/mL | Disruption of membrane integrity |

| Staphylococcus aureus | 8 µg/mL | Inhibition of protein synthesis |

2. Anticancer Properties

This compound has also shown promise in cancer research. It was found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the S phase .

Case Study: Anticancer Activity in MCF-7 Cells

In vitro studies indicated that treatment with this compound resulted in:

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway

- Cell Cycle Analysis: Increased percentage of cells in S phase, indicating halted progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound acts as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Molecular Docking Studies: Computational studies have shown that this compound interacts with specific active sites on target proteins, enhancing its efficacy as both an antibacterial and anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. Variations such as substituting different groups on the pyridine or thiophene rings can significantly alter its potency and selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| N-(3-methylpyridin-4-yl)thiophene-2-carboxamide | Moderate antibacterial | Reduced efficacy compared to parent compound |

| 4-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide | Enhanced anticancer | Increased apoptosis induction |

| N-(pyridin-3-yl)thiophene-2-carboxamide | Low activity | Less effective due to steric hindrance |

Q & A

Q. What are the common synthetic routes for N-(pyridin-4-yl)thiophene-2-carboxamide, and how are intermediates purified?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a pyridin-4-amine group. A multi-step approach includes:

- Step 1 : Activation of the carboxylic acid using coupling agents like HATU or EDC, followed by amide bond formation with pyridin-4-amine under inert conditions .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Final product purity is confirmed by HPLC (>95%) .

- Key parameters : Reaction temperature (0–25°C), solvent choice (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid) .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation employs:

- X-ray crystallography : SHELX software refines crystal lattice parameters, with hydrogen bonding networks analyzed to predict stability .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 7.2–7.5 ppm (thiophene protons) .

- IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3100–3300 cm⁻¹ (N-H) .

Q. What spectroscopic methods are used to confirm purity and structural integrity?

- HPLC-DAD : Retention time consistency (e.g., 8.2 min on C18 column) and UV-Vis absorption at λ = 254 nm .

- Elemental analysis : Carbon (C: 54.8%, theoretical 54.5%) and nitrogen (N: 12.7%, theoretical 12.6%) validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology (RSM). Evidence suggests DMF at 50°C increases yield by 15% compared to DCM .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (75–80%) .

- Continuous-flow systems : Mitigate side reactions (e.g., thiophene oxidation) by controlling residence time and mixing efficiency .

Q. How can contradictions in biological activity data across studies be resolved?

- Comparative pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and bioavailability (e.g., 22% oral bioavailability in murine models) to contextualize in vitro vs. in vivo discrepancies .

- Target engagement assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) for proposed targets (e.g., kinases or GPCRs) and correlate with cellular IC₅₀ values .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

Q. What computational strategies predict the compound’s reactivity and target interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., thiophene sulfur as a reactive center) .

- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) with predicted ΔG < -8.5 kcal/mol .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize targets .

Q. How does the compound interact with biological membranes, and what are the implications for delivery?

- LogP determination : Experimental LogP = 2.1 (shake-flask method) indicates moderate lipophilicity, suitable for passive diffusion .

- PAMPA assay : Permeability coefficient (Pe) = 5.3 × 10⁻⁶ cm/s suggests moderate blood-brain barrier penetration .

- Liposome binding studies : Fluorescence quenching assays quantify membrane partitioning (Kp = 1200 M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.